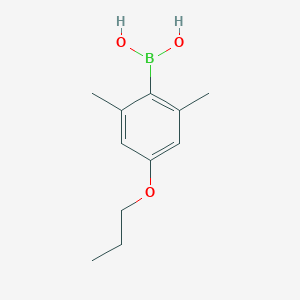

(2,6-Dimethyl-4-propoxyphenyl)boronic acid

Description

(2,6-Dimethyl-4-propoxyphenyl)boronic acid is an organoboron compound featuring a phenyl ring substituted with methyl groups at the 2- and 6-positions and a propoxy group at the 4-position. Boronic acids are widely employed in organic synthesis, materials science, and medicinal chemistry due to their stability, low toxicity, and ability to form reversible covalent bonds with diols (e.g., saccharides) . The substituents on the phenyl ring influence its electronic and steric properties, which directly modulate its Lewis acidity (pKa), binding affinity, and solubility .

Properties

IUPAC Name |

(2,6-dimethyl-4-propoxyphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BO3/c1-4-5-15-10-6-8(2)11(12(13)14)9(3)7-10/h6-7,13-14H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCZCNEMJDMJEEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1C)OCCC)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

(2,6-Dimethyl-4-propoxyphenyl)boronic acid can be synthesized through various methods. One common approach involves the borylation of the corresponding aryl halide using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction typically proceeds under mild conditions, making it suitable for a wide range of substrates.

Industrial Production Methods

Industrial production of this compound often involves large-scale borylation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

(2,6-Dimethyl-4-propoxyphenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form carbon-carbon bonds . This reaction is facilitated by a palladium catalyst and a base, typically under mild conditions.

Common Reagents and Conditions

Reagents: Palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), boron reagent (e.g., bis(pinacolato)diboron)

Conditions: Mild temperatures (e.g., 50-80°C), inert atmosphere (e.g., nitrogen or argon)

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Organic Synthesis

(2,6-Dimethyl-4-propoxyphenyl)boronic acid is primarily utilized in cross-coupling reactions, especially the Suzuki-Miyaura reaction. This reaction allows for the formation of biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.

- Reagents : Commonly used with palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3).

- Conditions : Typically performed in organic solvents like toluene or ethanol at temperatures ranging from room temperature to 100°C .

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent in various diseases, including cancer and neurodegenerative disorders. Its boronic acid structure allows it to interact with biological targets effectively.

- Cancer Research : Boronic acids have shown promise as proteasome inhibitors. Studies indicate that derivatives like this compound may selectively target cancer cells while sparing normal cells .

- Neuropharmacology : Modifications of similar compounds have been explored for their effects on nicotinic receptors, suggesting potential applications in pain management and neuroprotection .

Materials Science

In materials science, this compound is utilized in the development of advanced materials such as polymers and electronic components due to its unique chemical properties.

Data Table: Applications Overview

| Application Area | Specific Use Cases | Key Findings/Notes |

|---|---|---|

| Organic Synthesis | Suzuki-Miyaura Coupling | Produces biaryl compounds for pharmaceuticals |

| Medicinal Chemistry | Cancer therapy research | Potential proteasome inhibitor; selective targeting |

| Neuropharmacology | Nicotinic receptor modulation | Modifications can lead to agonistic or antagonistic effects |

| Materials Science | Development of polymers and electronic materials | Enhances properties of materials |

Case Study 1: Cancer Research

A study focused on the use of boronic acids as proteasome inhibitors demonstrated that this compound could enhance therapeutic efficacy by selectively inducing apoptosis in cancer cells while minimizing effects on normal cells. The unique structural features of this compound may contribute to its selective action .

Case Study 2: Neuropharmacology

Research into analogues of this compound indicated that certain modifications could significantly alter their affinity for nicotinic acetylcholine receptors. This suggests that such compounds could be developed into therapeutic agents for conditions like Alzheimer's disease and chronic pain .

Mechanism of Action

The mechanism of action of (2,6-Dimethyl-4-propoxyphenyl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide to form a new carbon-carbon bond . The palladium catalyst facilitates the oxidative addition and reductive elimination steps, resulting in the formation of the desired biaryl product.

Comparison with Similar Compounds

Substituent Effects on Acidity (pKa)

The pKa of boronic acids determines their reactivity under physiological conditions. For (2,6-dimethyl-4-propoxyphenyl)boronic acid, the steric bulk of the 2,6-dimethyl groups stabilizes the boronate conjugate base through through-space effects, while the electron-donating propoxy group reduces acidity. This balance aligns with findings in 2,6-diarylphenylboronic acids, where opposing electronic and steric effects yield similar pKa values across analogs .

Key Comparisons :

- (4-Ethoxy-2,6-dimethylphenyl)boronic acid (CAS 956894-26-1): Replacing propoxy with ethoxy reduces alkyl chain length, marginally increasing acidity (lower pKa) due to weaker electron donation .

- (2,6-Dimethyl-4-methoxyphenyl)boronic acid (CAS 361543-99-9): Methoxy is a stronger electron donor than propoxy, further lowering acidity. However, reduced steric bulk may destabilize the boronate form, leading to a pKa closer to the target compound .

- Phenylboronic acid (pKa ~8.8): The absence of substituents results in higher acidity, highlighting how electron-donating groups in the target compound modulate reactivity .

Binding Affinity and Selectivity

Boronic acids interact with diols (e.g., fructose, glucose) to form cyclic esters. Steric and electronic factors govern binding constants (Ka).

Key Comparisons :

- 3-AcPBA (3-acetamidophenylboronic acid) and 4-MCPBA (4-methylcarboxyphenylboronic acid) : These analogs exhibit higher pKa (~9–10) and lower glucose affinity compared to the target compound, making them less suitable for physiological applications .

- Phenanthren-9-yl boronic acid : A bulky polycyclic analog with sub-micromolar cytotoxicity in triple-negative breast cancer cells. The target compound’s smaller substituents may reduce membrane permeability but improve solubility .

Key Comparisons :

- Bortezomib : A clinically approved boronic acid-based proteasome inhibitor. The target compound’s lack of a peptide backbone limits direct comparison but underscores the role of boronic acid moieties in drug design .

- [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid: Demonstrated potent inhibition (IC50 ~1 µM) of fungal histone deacetylase (HDAC), outperforming trichostatin A.

Biological Activity

(2,6-Dimethyl-4-propoxyphenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, which can influence various biochemical pathways. This article focuses on the biological activity of this compound, highlighting its antiproliferative effects, mechanisms of action, and relevant case studies.

Antiproliferative Activity

Recent studies have demonstrated that boronic acids, including this compound, exhibit significant antiproliferative properties against various cancer cell lines. The compound's efficacy was assessed through in vitro experiments on cell lines such as K562 (chronic myeloid leukemia), MV4-11 (acute myeloid leukemia), and MCF-7 (breast cancer).

Table 1: Antiproliferative Activity of this compound

| Cell Line | GI50 Value (µM) | Mechanism of Action |

|---|---|---|

| K562 | 5.7 | Induction of apoptosis via PARP-1 cleavage and caspase activation |

| MV4-11 | 3.9 | Inhibition of cell cycle progression |

| MCF-7 | 7.9 | Modulation of microtubule dynamics |

The GI50 values indicate the concentration required to inhibit cell growth by 50%. The compound was found to induce apoptosis through mechanisms such as poly(ADP-ribose) polymerase 1 (PARP-1) cleavage and activation of caspase-9, which are critical components of the apoptotic pathway .

The biological activity of this compound is attributed to its interaction with cellular targets involved in proliferation and survival signaling pathways. Key mechanisms include:

- Apoptosis Induction : The compound activates apoptotic pathways leading to cell death in cancer cells. This was evidenced by increased levels of cleaved PARP and caspase-9 following treatment with the compound.

- Cell Cycle Arrest : The compound disrupts normal cell cycle progression, particularly in the G1/S transition phase, contributing to its antiproliferative effects .

- Microtubule Dynamics : It has been suggested that boronic acids can alter microtubule dynamics, which is crucial for mitosis and cellular integrity .

Case Studies

Several case studies illustrate the biological activity of this compound:

- K562 Leukemic Cells : In a study involving K562 cells treated with 10 µM concentrations of the compound for varying durations (24, 48, and 72 hours), significant apoptosis was observed after 48 hours. Immunoblotting confirmed increased PARP cleavage and caspase activation .

- MCF-7 Breast Cancer Cells : The compound demonstrated a dose-dependent inhibition of MCF-7 cell proliferation. Flow cytometry analyses revealed an increase in sub-G1 phase cells indicative of apoptosis following treatment .

- MV4-11 Acute Myeloid Leukemia Cells : Treatment with this compound resulted in marked cell death and reduced viability in MV4-11 cells, correlating with alterations in cell cycle regulatory proteins .

Q & A

Basic Research Questions

Q. How can the pKa of (2,6-Dimethyl-4-propoxyphenyl)boronic acid be experimentally determined?

- Methodological Answer : The acidity constant (pKa) of boronic acids can be determined using ¹¹B NMR titration. For example, a linear correlation between ¹H NMR chemical shifts (B-OH protons) and known pKa values of structurally similar boronic acids can be established. This involves dissolving the compound in dried DMSO-d₆, measuring ¹H NMR shifts, and extrapolating using a calibration curve (e.g., δ[¹H] = -0.208 [pKa] + 9.7969, R² = 0.98) .

Q. What synthetic strategies are effective for preparing this compound derivatives?

- Methodological Answer : Regioselective Suzuki-Miyaura cross-coupling reactions are commonly employed. For example, aryl halides can react with pinacol boronic esters under Pd catalysis. Challenges include managing steric hindrance from ortho-substituents (e.g., methyl groups) and optimizing reaction conditions (e.g., base, solvent) to prevent protodeborylation .

Q. What structural features influence the reactivity of this compound in multicomponent reactions?

- Methodological Answer : Substituent positioning (ortho vs. para) and electronic effects (e.g., electron-donating groups like methyl or propoxy) modulate reactivity. Ortho-substituted derivatives often exhibit reduced efficiency due to steric hindrance, while free -B(OH)₂ groups enhance Lewis acid catalysis in reactions like the Groebke-Blackburn-Bienaymé 3-component reaction .

Advanced Research Questions

Q. How can the anticancer activity of this compound derivatives be evaluated in glioblastoma models?

- Methodological Answer : Derivatives synthesized via one-step protocols (e.g., arylidene heterocycle coupling) are screened using in vitro cytotoxicity assays (e.g., MTT assays on glioblastoma cell lines). Dose-response curves and IC₅₀ values are calculated, followed by mechanistic studies (e.g., proteasome inhibition assays) to validate targets .

Q. What challenges arise in characterizing this compound via MALDI-MS, and how can they be mitigated?

- Methodological Answer : Free boronic acids undergo dehydration/trimerization to boroxines during MS analysis, complicating detection. Derivatization with diols (e.g., 2,3-butanediol) to form cyclic boronic esters prevents artifacts. Alternatively, using matrices that minimize thermal decomposition (e.g., DHB) improves signal clarity .

Q. How do binding kinetics between this compound and diols compare to thermodynamic affinities?

- Methodological Answer : Stopped-flow fluorescence assays measure kon/koff rates. For example, kon values for sugars (D-fructose > D-tagatose > D-mannose) correlate with thermodynamic binding constants, indicating "on" rates dominate affinity. Buffer conditions (pH, ionic strength) must mimic physiological settings to ensure relevance .

Q. How can boronic acid-based glycoprotein capture systems minimize non-specific interactions?

- Methodological Answer : Surface plasmon resonance (SPR) studies show secondary interactions (e.g., hydrophobic/hydrogen bonding) reduce selectivity. Buffer optimization (e.g., high salt or competitive diols) suppresses non-specific binding. For example, borate buffer at pH 8.5 enhances glycoprotein elution efficiency .

Q. What strategies improve the oxidative stability of this compound esters in physiological environments?

- Methodological Answer : Diol selection in boronic esters modulates oxidation rates. For instance, pinacol esters oxidize faster (t₁/₂ = 10 min) than neopentyl glycol derivatives (t₁/₂ = 27 min) under H₂O₂ exposure. Stability correlates with diol affinity (ARS assay) and logP values, guiding prodrug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.